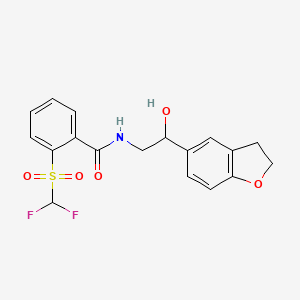![molecular formula C18H15FN2O3S2 B2927371 3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892851-71-7](/img/structure/B2927371.png)
3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide” is an organic compound. It contains a benzenesulfonyl group, a 4-fluorophenyl group, and a 1,3-thiazol-2-yl group attached to a propanamide backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups around the propanamide backbone. The presence of the benzenesulfonyl, 4-fluorophenyl, and 1,3-thiazol-2-yl groups would likely impart significant steric and electronic effects, influencing the compound’s overall shape and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzenesulfonyl, 4-fluorophenyl, and 1,3-thiazol-2-yl groups. These groups could potentially undergo a variety of organic reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could impact its solubility in various solvents .科学的研究の応用
Synthesis and Biochemical Evaluation
A study by S. Röver et al. (1997) described the synthesis and structure-activity relationship (SAR) of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed high affinity for the enzyme in vitro and demonstrated the ability to block rat and gerbil kynurenine 3-hydroxylase after oral administration. This research highlights the compound's potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury.
Antitumor Activity
J. Sławiński and Z. Brzozowski (2006) explored a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, finding significant in vitro antitumor activity against non-small cell lung cancer and melanoma cell lines. One compound, in particular, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed remarkable activity and selectivity, emphasizing the compound's potential as a lead for anticancer drug development (Sławiński & Brzozowski, 2006).
Photodynamic Therapy Application
The study by M. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Agents
H. Faidallah et al. (2016) synthesized fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as potential hypoglycemic agents. Preliminary biological screening revealed significant antidiabetic activity, endorsing these compounds as potential leads for future drug discovery (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Antimicrobial Activity
A study by N. Badiger et al. (2013) synthesized a series of thiazole-2-ylamines/acetamides derivatives and evaluated their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. The compounds exhibited promising antimicrobial properties, suggesting potential for further exploration as antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONRXGYHHCSKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
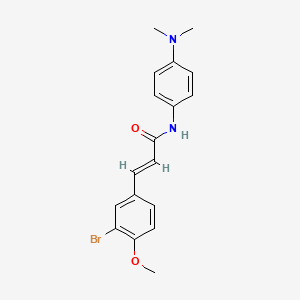
![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)
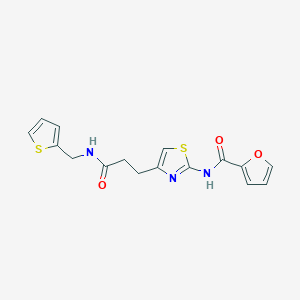
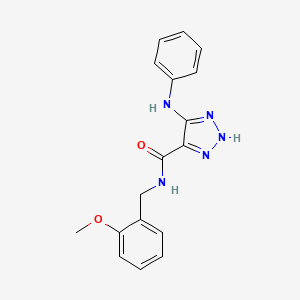

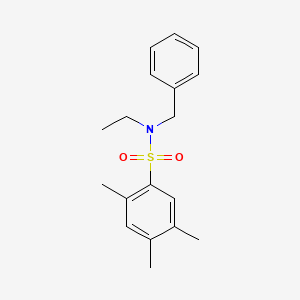
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)
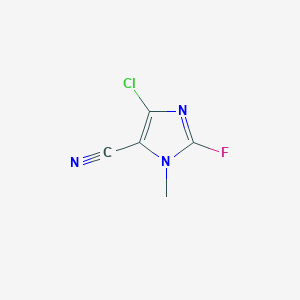
![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)
